(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including detailed research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
This structure includes an ethoxy group and a phenylpiperazine moiety, both of which contribute to its biological activity.
Overview
Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Studies
- In Vitro Studies : A study conducted on similar thiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with structural similarities showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, which are critical in the apoptotic pathway .
Data Table: Anticancer Activity Comparison
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4i | MCF-7 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |
4e | HepG2 | 5.36 | Apoptosis via caspase activation |
(E)-5... | MCF-7/HepG2 | TBD | TBD |
Overview
Thiazole derivatives have also been studied for their antimicrobial properties against various pathogens.
Research Findings
A recent study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Table: Antimicrobial Activity Results
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
4b | K. pneumoniae | 62.5 |
4c | E. coli | <31.25 |
(E)-5... | Various | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure:
- Ethoxy Group Positioning : Variations in the position of the ethoxy group have been shown to affect cytotoxicity dramatically, with ortho-substituted variants displaying enhanced activity compared to para-substituted ones .
- Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining the compound's bioactivity, as it facilitates interactions with biological targets .
Properties
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKDLZXVJRWXTO-CAPFRKAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.